1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound with a molecular formula of C22H27N3O4S This compound is known for its unique structural features, which include a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 4-phenylcyclohexyl group
Vorbereitungsmethoden
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the 4-Phenylcyclohexyl Group: This step involves the alkylation of the piperazine ring with 4-phenylcyclohexyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective effects, particularly in mitigating radiation-induced cognitive decline.
Material Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies involving neural stem cells and microglia, providing insights into neuroinflammation and neuroprotection.
Wirkmechanismus
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with molecular targets such as neural stem cells and microglia. It has been shown to activate the hedgehog signaling pathway, which plays a crucial role in the maintenance and proliferation of neural stem cells . Additionally, it inhibits the activation of microglia and the expression of pro-inflammatory cytokines like interleukin-6, thereby reducing neuroinflammation .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds such as:
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: This compound lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H27N3O4S |
---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C22H27N3O4S/c26-25(27)21-10-12-22(13-11-21)30(28,29)24-16-14-23(15-17-24)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-5,10-13,19-20H,6-9,14-17H2 |
InChI-Schlüssel |
LYXLGZWFEUYIHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.